Testosterone glucuronide

Description

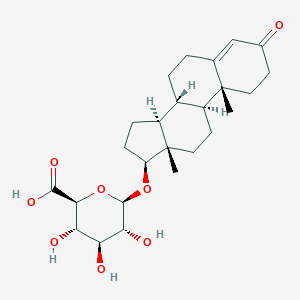

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKZPECGCSUSBV-HMAFJQTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904352 | |

| Record name | Testosterone glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Testosterone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1180-25-2 | |

| Record name | Testosterone glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone glucuronate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Testosterone β-D-glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Testosterone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 - 156 °C | |

| Record name | Testosterone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biochemical Pathway of Testosterone Glucuronidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical pathway of testosterone (B1683101) glucuronidation, a critical phase II metabolic process that governs the elimination and bioavailability of testosterone. This document details the key enzymes involved, their kinetic properties, and standardized experimental protocols for studying this pathway.

Introduction to Testosterone Glucuronidation

Testosterone, the primary male sex hormone, undergoes extensive metabolism to facilitate its excretion from the body. One of the major metabolic routes is glucuronidation, a conjugation reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes.[1] This process involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the testosterone molecule.[1] The resulting testosterone glucuronide is more water-soluble and can be readily eliminated from the body, primarily through urine.[1] The efficiency of this pathway significantly influences the circulating levels of active testosterone and is a key consideration in endocrinology, pharmacology, and clinical diagnostics.

The Core Biochemical Pathway

The glucuronidation of testosterone primarily occurs at the 17β-hydroxyl group, forming testosterone-17β-glucuronide. This reaction is catalyzed by specific UGT enzymes, which are membrane-bound proteins predominantly located in the endoplasmic reticulum of liver cells, but also found in other tissues such as the intestine and kidneys.[1][2]

The overall reaction can be summarized as follows:

Testosterone + UDP-glucuronic acid → Testosterone-17β-glucuronide + UDP

Several UGT isoforms have been identified to catalyze this reaction, with varying degrees of specificity and efficiency. The most prominent enzymes involved are UGT2B17, UGT2B15, and to a lesser extent, UGT2B7 and UGT2A1.[3][4]

Key Enzymes in Testosterone Glucuronidation:

-

UGT2B17: This is the most active and specific enzyme involved in testosterone glucuronidation.[3] It exhibits high affinity for testosterone and is considered the primary driver of its clearance via this pathway.[5][6] UGT2B17 is highly expressed in the liver and intestine.[5] A common deletion polymorphism in the UGT2B17 gene can lead to significantly reduced or absent testosterone glucuronidation, impacting urinary testosterone levels and having implications for anti-doping tests.[3][6]

-

UGT2B15: This isoform also contributes to testosterone glucuronidation, although with a lower activity compared to UGT2B17.[7] It is expressed in the liver and other extrahepatic tissues.[8]

-

UGT2B7: While primarily known for its role in the glucuronidation of other substrates like epitestosterone (B28515), UGT2B7 can also metabolize testosterone, albeit with lower efficiency than UGT2B17 and UGT2B15.[2][3]

-

UGT2A1: This extrahepatic enzyme, mainly expressed in the nasal epithelium, has been shown to catalyze the glucuronidation of testosterone at considerable rates.[3]

Quantitative Data on Enzyme Kinetics

The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), provide a quantitative measure of the affinity of an enzyme for its substrate and its catalytic efficiency. The following table summarizes the available kinetic data for the key UGT enzymes involved in testosterone glucuronidation.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source System | Reference |

| UGT2B17 | Testosterone | 2.2 - 9.1 | 150 - 500 | Recombinant Human UGT2B17 | [8] |

| UGT2B15 | Testosterone | 2.4 - 20 | 10 - 50 | Recombinant Human UGT2B15 | [7][8] |

| UGT2B7 | Testosterone | >100 | Low | Recombinant Human UGT2B7 | [3] |

| UGT2A1 | Testosterone | 25 | Not Reported | Recombinant Human UGT2A1 | [3] |

Note: The reported kinetic values can vary between studies due to different experimental conditions, such as the source of the enzyme (recombinant vs. human liver microsomes) and the specific assay setup.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro testosterone glucuronidation assays using either human liver microsomes or recombinant UGT enzymes.

In Vitro Testosterone Glucuronidation Assay using Human Liver Microsomes (HLM)

This protocol is designed to measure the formation of this compound in a pool of human liver microsomes, which provides a physiologically relevant in vitro system.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Testosterone

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Bovine Serum Albumin (BSA)

-

Acetonitrile (B52724) (ice-cold)

-

Internal standard (e.g., deuterated this compound)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of testosterone in methanol.

-

Prepare a stock solution of UDPGA in water.

-

Prepare a stock solution of alamethicin in ethanol.

-

Prepare the incubation buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2.

-

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, add the following in order:

-

Incubation buffer

-

HLM (e.g., 0.5 mg/mL final concentration)

-

Alamethicin (e.g., 50 µg/mg microsomal protein) to permeabilize the microsomal membrane.

-

BSA (e.g., 0.1% w/v) to reduce non-specific binding.

-

-

Vortex gently and pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add testosterone to the pre-incubated mixture to achieve the desired final concentration (e.g., a range of concentrations from 1 to 200 µM for kinetic studies).

-

Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes), ensuring linearity of the reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture to precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of this compound.

-

Use the internal standard to correct for any variations in sample processing and instrument response.

-

In Vitro Testosterone Glucuronidation Assay using Recombinant UGT Enzymes

This protocol is suitable for determining the activity of a specific UGT isoform towards testosterone.

Materials:

-

Recombinant human UGT enzyme (e.g., UGT2B17, UGT2B15) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

All other reagents as listed in the HLM protocol.

Procedure:

-

Preparation of Reagents:

-

Follow the same reagent preparation steps as in the HLM protocol.

-

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, add the following in order:

-

Incubation buffer

-

Recombinant UGT enzyme (protein concentration as recommended by the supplier)

-

Alamethicin (if required for the specific recombinant system)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction, Incubation, Termination, and Sample Processing:

-

Follow steps 3 to 6 of the HLM protocol.

-

-

LC-MS/MS Analysis:

-

Analyze the samples as described in step 7 of the HLM protocol.

-

Mandatory Visualizations

Biochemical Pathway of Testosterone Glucuronidation

Caption: The biochemical pathway of testosterone glucuronidation.

Experimental Workflow for In Vitro Testosterone Glucuronidation Assay

Caption: A typical experimental workflow for an in vitro testosterone glucuronidation assay.

References

- 1. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UGT2B7 - Wikipedia [en.wikipedia.org]

- 3. UDP-glucuronosyltransferases (UGTs) 2B7 and UGT2B17 display converse specificity in testosterone and epitestosterone glucuronidation, whereas UGT2A1 conjugates both androgens similarly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Testosterone metabolism and doping test results | Łaczmański | Endokrynologia Polska [journals.viamedica.pl]

- 5. Major glucuronide metabolites of testosterone are primarily transported by MRP2 and MRP3 in human liver, intestine and kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucuronidation of Dihydrotestosterone and trans-Androsterone by Recombinant UDP-Glucuronosyltransferase (UGT) 1A4: Evidence for Multiple UGT1A4 Aglycone Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Normalized this compound as a potential urinary biomarker for highly variable UGT2B17 in children 7 to 18 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Endogenous Production of Testosterone Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous production of testosterone (B1683101) glucuronide, a key metabolite in testosterone catabolism. Understanding the kinetics of this process is crucial for various fields, including endocrinology, pharmacology, and anti-doping science. This document summarizes quantitative data, details experimental methodologies, and visualizes the core biological and analytical pathways.

Quantitative Data on Endogenous Production and Excretion

The endogenous production of testosterone glucuronide is intrinsically linked to the production of testosterone and the activity of the UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B17. Direct measurement of the in vivo production rate of this compound is not commonly reported. However, it can be estimated from the production rate of testosterone and the fractional conversion of testosterone to its glucuronidated form excreted in urine.

Testosterone production rates have been determined in healthy adults using stable isotope dilution techniques and mass spectrometry. In healthy young men, the production rate of testosterone is approximately 3.7 to 9.11 mg/day.[1][2] For healthy women in the follicular phase of their menstrual cycle, the production rate is significantly lower, around 0.04 mg/day.[1]

The urinary excretion of this compound represents a fraction of the total testosterone produced. Studies have shown that in men, the urinary excretion of this compound can vary. For instance, in a study comparing men with Type A and Type B behavior patterns, the geometric mean for daytime (9 AM - 6 PM) urinary excretion of this compound was 24 micrograms for Type A men and 15 micrograms for Type B men.[3]

The following table summarizes the key quantitative data related to testosterone and this compound production and excretion.

| Parameter | Population | Value | Unit | Citation |

| Testosterone Production Rate | Healthy Young Men | 3.7 - 9.11 | mg/day | [1][2] |

| Testosterone Production Rate | Healthy Young Men | 209.9 ± 31.0 | µg/h | [4] |

| Testosterone Production Rate | Healthy Women (Follicular Phase) | 0.04 | mg/day | [1] |

| Daytime Urinary this compound Excretion (9 AM - 6 PM) | Men with Type A Behavior | 24 (geometric mean) | µg | [3] |

| Daytime Urinary this compound Excretion (9 AM - 6 PM) | Men with Type B Behavior | 15 (geometric mean) | µg | [3] |

| Urinary this compound Concentration (normalized by androsterone (B159326) glucuronide) | Children and Adolescents | Increases with age and is higher in males | Ratio | [5] |

Signaling Pathway of Testosterone Glucuronidation

The metabolic conversion of testosterone to this compound is a critical step in its detoxification and elimination from the body. This process is primarily catalyzed by the enzyme UGT2B17 in the liver. The following diagram illustrates the simplified signaling pathway.

References

- 1. Determination of testosterone production rates in men and women using stable isotope/dilution and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Testosterone metabolic clearance and production rates determined by stable isotope dilution/tandem mass spectrometry in normal men: influence of ethnicity and age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elevated daytime urinary excretion of this compound in men with the type A behavior pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unchanged testosterone production rates in growth hormone-treated healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Normalized this compound as a potential urinary biomarker for highly variable UGT2B17 in children 7 to 18 years - PMC [pmc.ncbi.nlm.nih.gov]

Testosterone Glucuronide: A Comprehensive Technical Guide to its Role as a Biomarker of Androgen Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of androgen status is a critical aspect of both clinical diagnostics and research in endocrinology, oncology, and sports medicine. For decades, the measurement of serum testosterone (B1683101) has been the primary method for evaluating androgenic activity. However, the correlation between circulating testosterone levels and the physiological effects of androgens at the tissue level can be inconsistent.[1][2] This discrepancy arises because serum testosterone may not accurately reflect the intracellular androgen environment, which is influenced by local production and metabolism.[1][2]

Testosterone glucuronide (TG), a major metabolite of testosterone, is emerging as a potentially more reliable biomarker of overall androgenic activity.[1][2] Testosterone undergoes extensive metabolism, primarily in the liver but also in peripheral tissues, with glucuronidation being a key step in its elimination pathway.[3][4][5] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), converts testosterone into a more water-soluble compound that can be readily excreted in urine and bile.[5][6][7] The measurement of this compound, particularly in urine, can provide a non-invasive and integrated assessment of testosterone production and metabolism over time.

This in-depth technical guide provides a comprehensive overview of this compound as a biomarker of androgen activity. It is designed for researchers, scientists, and drug development professionals, offering detailed information on the underlying biochemistry, experimental protocols for measurement, and the interpretation of quantitative data.

Androgen Signaling Pathway

To understand the significance of this compound as a biomarker, it is essential to first grasp the fundamental mechanism of androgen action. Androgens, like testosterone, exert their effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.[8] The activation of the AR initiates a cascade of molecular events that ultimately regulate the transcription of target genes, leading to the diverse physiological and pathological effects associated with androgens.

The classical androgen signaling pathway can be summarized as follows:

-

Ligand Binding: Testosterone, a potent androgen, diffuses across the cell membrane and binds to the androgen receptor located in the cytoplasm.[8] In many target tissues, testosterone is first converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase.

-

Conformational Change and Dissociation: Upon ligand binding, the AR undergoes a conformational change, leading to its dissociation from a complex of heat shock proteins (HSPs).[8]

-

Dimerization and Nuclear Translocation: The activated AR monomers form homodimers, which then translocate into the nucleus.[8]

-

DNA Binding: Within the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[1][8]

-

Transcriptional Regulation: The AR, bound to AREs, recruits co-regulatory proteins (co-activators or co-repressors) and the basal transcriptional machinery, leading to the initiation or suppression of gene transcription.[8] This results in altered protein synthesis and subsequent cellular responses.

Figure 1: Androgen Signaling Pathway.

Testosterone Metabolism and Glucuronidation

The biological activity of testosterone is tightly regulated by its metabolism. The conversion of testosterone to other active or inactive metabolites occurs in various tissues, with the liver being the primary site. Glucuronidation is a major phase II metabolic pathway responsible for the inactivation and excretion of testosterone.

The key steps in the metabolic pathway leading to this compound are:

-

Testosterone Production: Testosterone is primarily synthesized in the Leydig cells of the testes in males and in smaller amounts by the ovaries and adrenal glands in females.

-

5α-Reductase Pathway: In certain tissues like the prostate and skin, testosterone can be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.

-

Glucuronidation: Testosterone and its metabolites are conjugated with glucuronic acid, a reaction catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs).[5][7] Specifically, UGT2B17 is the primary enzyme responsible for the glucuronidation of testosterone.[5] This process adds a glucuronic acid moiety to the testosterone molecule, forming this compound.

-

Excretion: this compound is a water-soluble compound that is readily excreted from the body, primarily through the urine.

Figure 2: Testosterone Metabolism and Glucuronidation.

This compound as a Biomarker

The measurement of this compound offers several advantages over the measurement of testosterone alone as a biomarker of androgenic activity:

-

Integrated Measure: Urinary this compound levels reflect the total testosterone production over a period of time, providing a more stable and integrated measure compared to the fluctuating levels of serum testosterone.

-

Non-invasive Sampling: Urine collection is a non-invasive procedure, making it more convenient for longitudinal studies and for use in various research settings.

-

Reflection of Peripheral Metabolism: this compound levels can provide insights into the peripheral metabolism of androgens, which may be more relevant to the androgenic action at the tissue level.

Experimental Protocols

The accurate quantification of this compound is crucial for its use as a reliable biomarker. Two primary analytical methods are commonly employed: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique that offers high throughput and relatively low cost.

Principle:

The ELISA for this compound is typically a competitive assay. In this format, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of anti-testosterone glucuronide antibody binding sites coated on a microplate. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The amount of bound enzyme is then quantified by the addition of a substrate that produces a colored product.

Detailed Methodology:

The following is a general protocol for a competitive ELISA for this compound, based on commercially available kits.[9]

Materials:

-

Microplate pre-coated with anti-testosterone glucuronide antibody

-

This compound standard solutions

-

This compound-enzyme conjugate (e.g., HRP-conjugate)

-

Assay buffer

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Urine or serum samples

-

Microplate reader

Procedure:

-

Sample Preparation: Urine samples may require dilution with assay buffer. Serum samples may require a pre-treatment step to remove interfering substances.

-

Standard Curve Preparation: Prepare a series of this compound standards of known concentrations by serial dilution of a stock solution.

-

Assay Procedure: a. Add a specific volume of standard or sample to the appropriate wells of the microplate. b. Add a specific volume of the this compound-enzyme conjugate to each well. c. Incubate the plate for a specified time at a specific temperature (e.g., 2 hours at room temperature) to allow for competitive binding. d. Wash the plate multiple times with wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate for a specific time to allow for color development. f. Add the stop solution to each well to stop the enzymatic reaction.

-

Data Analysis: a. Measure the absorbance of each well at the appropriate wavelength using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Figure 3: General Workflow for ELISA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific analytical technique that is considered the gold standard for the quantification of small molecules like this compound.

Principle:

LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The sample is first injected into an LC system, where this compound is separated from other components in the matrix. The separated analyte then enters the mass spectrometer, where it is ionized, and the precursor ion corresponding to this compound is selected. This precursor ion is then fragmented, and the resulting product ions are detected. The quantification is based on the intensity of specific product ions, often using a stable isotope-labeled internal standard for improved accuracy and precision.

Detailed Methodology:

The following is a general protocol for the quantification of this compound in urine by LC-MS/MS.

Materials:

-

LC-MS/MS system (including a liquid chromatograph and a tandem mass spectrometer)

-

Analytical column (e.g., C18)

-

Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)

-

This compound standard solutions

-

Stable isotope-labeled this compound internal standard (e.g., d3-testosterone glucuronide)

-

Enzymes for hydrolysis (β-glucuronidase)

-

Solid-phase extraction (SPE) cartridges

-

Solvents for extraction and reconstitution

Procedure:

-

Sample Preparation: a. Enzymatic Hydrolysis: To measure total testosterone (the sum of free and glucuronidated forms), urine samples are often treated with β-glucuronidase to cleave the glucuronic acid moiety. For direct measurement of the glucuronide, this step is omitted. b. Internal Standard Addition: A known amount of the stable isotope-labeled internal standard is added to each sample, calibrator, and quality control sample. c. Solid-Phase Extraction (SPE): The samples are passed through an SPE cartridge to remove interfering substances and concentrate the analyte. The cartridge is washed, and the analyte is then eluted with an appropriate solvent. d. Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: a. Chromatographic Separation: An aliquot of the reconstituted sample is injected into the LC system. A gradient elution is typically used to separate this compound from other compounds. b. Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.

-

Data Analysis: a. The peak areas of the analyte and the internal standard are integrated. b. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. c. The concentration of this compound in the samples is calculated from the calibration curve.

Figure 4: General Workflow for LC-MS/MS Analysis.

Quantitative Data and Interpretation

The concentration of this compound can vary depending on several factors, including age, sex, and the presence of certain medical conditions. The interpretation of this compound levels should always be done in the context of appropriate reference ranges.

Table 1: Urinary this compound Reference Ranges in Healthy Adults

| Population | Method | Mean Concentration (ng/mL) | Range (ng/mL) |

| Adult Males | LC-MS/MS | 50 - 150 | 20 - 300 |

| Adult Females | LC-MS/MS | 5 - 20 | 1 - 40 |

Note: These values are approximate and can vary between laboratories and analytical methods. It is essential to establish reference ranges specific to the laboratory and population being studied.

Table 2: Serum this compound Levels in Healthy Adults

| Population | Method | Mean Concentration (ng/mL) | Range (ng/mL) |

| Adult Males | LC-MS/MS | 10 - 50 | 5 - 100 |

| Adult Females | LC-MS/MS | 1 - 10 | 0.5 - 20 |

Note: Serum levels of this compound are generally lower than urinary levels and may be more susceptible to short-term fluctuations.

Factors Influencing this compound Levels:

-

Genetic Polymorphisms: Deletion polymorphisms in the UGT2B17 gene can significantly impact the rate of testosterone glucuronidation, leading to lower levels of this compound.[5] This is an important consideration in the interpretation of results, particularly in the context of anti-doping testing.

-

Age: Testosterone production declines with age in men, which is reflected in lower levels of this compound.

-

Sex: Males have significantly higher levels of testosterone and consequently higher levels of this compound compared to females.

-

Disease States: Conditions affecting testosterone production or metabolism, such as hypogonadism, polycystic ovary syndrome (PCOS), and liver disease, can alter this compound levels.

-

Drug Administration: The administration of exogenous testosterone or drugs that affect UGT enzyme activity can lead to significant changes in this compound concentrations.

Conclusion

This compound is a valuable biomarker that provides a more comprehensive assessment of androgen activity compared to the measurement of testosterone alone. Its non-invasive measurement in urine, coupled with the stability of its excretion, makes it an attractive tool for both clinical and research applications. The use of highly sensitive and specific analytical methods like LC-MS/MS allows for accurate quantification, although the influence of genetic factors on its metabolism must be considered during data interpretation. As our understanding of the complexities of androgen metabolism continues to grow, this compound is poised to play an increasingly important role in the evaluation of androgen status in a wide range of physiological and pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Major glucuronide metabolites of testosterone are primarily transported by MRP2 and MRP3 in human liver, intestine and kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Testosterone metabolism and doping test results | Łaczmański | Endokrynologia Polska [journals.viamedica.pl]

- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Testosterone Glucuronide: A Comprehensive Technical Guide on its Physiological Function in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Testosterone (B1683101) glucuronide (TG) is a primary, water-soluble metabolite of testosterone, essential for its excretion from the human body. While traditionally considered an inactive byproduct of androgen metabolism, recent research highlights its role as a potential pro-hormone and a critical component in understanding testosterone homeostasis and disposition. This technical guide provides an in-depth analysis of the physiological function of testosterone glucuronide, its synthesis, transport, and its significance as a clinical biomarker. Detailed experimental protocols for its quantification and the study of its transport are provided, along with visual representations of its metabolic and transport pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Testosterone, the principal male sex hormone, undergoes extensive metabolism to facilitate its elimination. A major metabolic pathway is glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process attaches a glucuronic acid moiety to testosterone, forming testosterone-17β-glucuronide (hereafter referred to as this compound or TG). This conjugation significantly increases the water solubility of testosterone, enabling its efficient excretion via urine and bile. While TG itself is considered biologically inactive with no significant affinity for the androgen receptor, its formation and subsequent transport are crucial for regulating the circulating levels of active testosterone. Furthermore, the potential for deconjugation back to testosterone in peripheral tissues and by the gut microbiota introduces a layer of complexity to its physiological role, suggesting it may act as a circulating reservoir for active androgens.

Synthesis and Metabolism of this compound

The synthesis of this compound primarily occurs in the liver, but also in extrahepatic tissues such as the intestine.[1]

Enzymatic Conjugation: The formation of TG is catalyzed by specific isoforms of the UGT enzyme family, predominantly UGT2B17 and to a lesser extent, UGT2B15 .[1][2] UGT2B17 is highly efficient and selective for testosterone.[1] The expression of UGT2B17 is highly variable among individuals and populations, largely due to a common gene deletion polymorphism, which significantly impacts the rate of testosterone glucuronidation and urinary excretion of TG.[2]

Metabolic Fate: Once formed, TG is a substrate for efflux transporters that mediate its removal from the cell. A key aspect of its metabolism is the potential for enterohepatic recirculation . TG excreted into the bile can be hydrolyzed back to testosterone by β-glucuronidases produced by the gut microbiota.[1] This "reactivated" testosterone can then be reabsorbed, prolonging its half-life and affecting systemic androgen levels.

Signaling Pathway: Testosterone Metabolism and Glucuronidation

Caption: Metabolic pathway of testosterone to its glucuronidated metabolites and subsequent excretion or recirculation.

Transport of this compound

The transport of the hydrophilic TG molecule across cellular membranes is facilitated by specific efflux transporters, primarily members of the ATP-binding cassette (ABC) transporter family.

Key Transporters: Studies have identified Multidrug Resistance-Associated Protein 2 (MRP2) and Multidrug Resistance-Associated Protein 3 (MRP3) as the primary transporters of TG.[1][3]

-

MRP2 (ABCC2): Located on the apical membrane of hepatocytes, MRP2 is responsible for the efflux of TG into the bile.[1][3] It is also expressed in the kidney, where it mediates the secretion of TG into urine.[1]

-

MRP3 (ABCC3): Situated on the basolateral membrane of hepatocytes, MRP3 transports TG from the liver into the bloodstream.[1][3] This contributes to the circulating levels of TG.

The differential expression and activity of these transporters in the liver and other tissues play a crucial role in determining the fate of TG, whether it is eliminated through bile and urine or recirculated in the blood.

Cellular Transport of this compound in Hepatocytes

Caption: Transport of this compound in a hepatocyte.

Quantitative Data

The levels of this compound in biological fluids are highly variable and influenced by factors such as age, sex, genetics (UGT2B17 polymorphism), and overall health status.

| Biological Fluid | Population | Concentration Range | Notes |

| Urine | Healthy Adult Males | 20 - 150 ng/mL | Levels can be higher in athletes, especially those in power sports.[4] |

| Healthy Adult Females | Significantly lower than males | Precise reference ranges are less established. | |

| Children (7-10 years) | 1.80 - 5.68 ng/dL (Total Testosterone) | TG levels are expected to be low and increase with puberty.[5] | |

| Adolescents (13-17 years) | 208.08 - 496.58 ng/dL (Total T) | TG levels rise significantly during puberty.[5] | |

| Individuals with UGT2B17 gene deletion | Very low to undetectable | This polymorphism is a major determinant of urinary TG levels.[2] | |

| Plasma/Serum | Healthy Adult Males | Variable, generally lower than testosterone | TG levels increase significantly after exogenous testosterone administration.[6] |

| Healthy Adult Females | Lower than males |

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the direct quantification of TG in urine.

1. Sample Preparation:

- Thaw frozen urine samples at room temperature.

- Vortex mix the samples for 15 seconds.

- Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

- To 100 µL of supernatant, add an internal standard (e.g., deuterated TG).

- Perform solid-phase extraction (SPE) for sample cleanup and concentration.

- Condition a C18 SPE cartridge with methanol (B129727) followed by water.

- Load the urine sample.

- Wash the cartridge with a water/methanol mixture to remove interferences.

- Elute TG with methanol.

- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient elution to separate TG from other urinary components.

- Flow rate: 0.4 mL/min.

- Injection volume: 5-10 µL.

- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray ionization (ESI), typically in positive mode.

- Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of TG and the internal standard.

3. Data Analysis:

- Generate a standard curve using known concentrations of TG.

- Calculate the concentration of TG in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Workflow for LC-MS/MS Quantification of this compound

Caption: General workflow for the quantification of urinary this compound using LC-MS/MS.

Vesicular Transport Assay for MRP2-Mediated Transport of this compound

This protocol describes an in vitro method to assess the transport of TG by MRP2 using membrane vesicles.

1. Materials:

- Inside-out membrane vesicles from cells overexpressing human MRP2.

- Control membrane vesicles (not expressing MRP2).

- This compound (substrate).

- ATP and AMP solutions.

- Assay buffer (e.g., 40 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl2, pH 7.0).

- Wash buffer (cold assay buffer).

- Filter plates (e.g., 96-well format).

2. Assay Procedure:

- Pre-warm the assay buffer and vesicle solutions to 37°C.

- In a 96-well plate, prepare reaction mixtures containing assay buffer, TG at various concentrations, and either ATP (to initiate transport) or AMP (as a negative control).

- Initiate the transport reaction by adding the MRP2-expressing or control vesicles to the reaction mixtures.

- Incubate at 37°C for a predetermined time (e.g., 1-5 minutes).

- Stop the reaction by adding an excess of cold wash buffer.

- Rapidly filter the reaction mixture through the filter plate to separate the vesicles from the assay medium.

- Wash the filters with cold wash buffer to remove any non-transported substrate.

- Lyse the vesicles on the filter to release the transported TG.

- Quantify the amount of TG in the lysate using a suitable analytical method, such as LC-MS/MS.

3. Data Analysis:

- Calculate the ATP-dependent transport by subtracting the amount of TG transported in the presence of AMP from that transported in the presence of ATP.

- Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

UGT2B17 Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of a compound on UGT2B17-mediated testosterone glucuronidation.[7]

1. Materials:

- Human liver microsomes or recombinant UGT2B17 supersomes.

- Testosterone (substrate).

- UDP-glucuronic acid (UDPGA) (cofactor).

- Test compound (potential inhibitor).

- Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).

- Acetonitrile or methanol to stop the reaction.

2. Assay Procedure:

- Prepare a reaction mixture containing the enzyme source (microsomes or supersomes), testosterone, and the test compound at various concentrations in the assay buffer.

- Pre-incubate the mixture at 37°C.

- Initiate the reaction by adding UDPGA.

- Incubate at 37°C for a specific time.

- Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

- Centrifuge to pellet the protein.

- Analyze the supernatant for the formation of this compound using LC-MS/MS.

3. Data Analysis:

- Determine the rate of TG formation at each inhibitor concentration.

- Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of UGT2B17 activity.

Conclusion

This compound, while not possessing direct androgenic activity, is a pivotal molecule in the overall physiology of testosterone. Its formation, transport, and potential for reactivation through enterohepatic recirculation are critical determinants of androgen homeostasis. For researchers and professionals in drug development, a thorough understanding of TG metabolism and transport is essential for predicting the pharmacokinetics of new chemical entities that may be substrates or inhibitors of UGTs and MRP transporters. The use of TG as a biomarker for UGT2B17 activity and in anti-doping control further underscores its clinical and scientific importance. The methodologies and data presented in this guide provide a foundational resource for further investigation into the nuanced role of this compound in human health and disease.

References

- 1. Major glucuronide metabolites of testosterone are primarily transported by MRP2 and MRP3 in human liver, intestine and kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Testosterone metabolism and doping test results] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Major glucuronide metabolites of testosterone are primarily transported by MRP2 and MRP3 in human liver, intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are normal testosterone levels? Ages, males, females, and more [medicalnewstoday.com]

- 6. Urinary and serum hormones profiles after testosterone enanthate administration in male hypogonadism: concerns on the detection of doping with testosterone in treated hypogonadal athletes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential Assessment of UGT2B17 Inhibition by Salicylic Acid in Human Supersomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Sex-Based Dichotomy in Testosterone Glucuronide Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Testosterone (B1683101), the primary male sex hormone, undergoes extensive metabolism prior to excretion, with glucuronidation being a major pathway. The resulting metabolite, testosterone glucuronide, exhibits significant and consistent differences in urinary concentrations between males and females. This disparity is fundamentally linked to sex-specific variations in androgen biosynthesis and the expression of key metabolic enzymes. This technical guide provides an in-depth exploration of the biochemical and physiological underpinnings of this difference, presents quantitative data from various studies, details the experimental protocols for measurement, and visualizes the key pathways involved. Understanding these differences is critical for researchers in endocrinology, drug development professionals studying compounds that may interact with androgen pathways, and scientists in clinical diagnostics and sports anti-doping.

Biological Foundation of Sex-Based Differences in this compound

The observed variance in this compound levels between sexes is a direct consequence of two primary factors: the differential rates of testosterone production and the sex-specific expression of UDP-glucuronosyltransferase enzymes.

1.1. Testosterone Biosynthesis and Regulation

Testosterone production is significantly higher in males. In men, the Leydig cells of the testes are the primary site of testosterone synthesis, driven by luteinizing hormone (LH) from the pituitary gland. In women, testosterone is produced in smaller quantities by the ovaries and adrenal glands. This fundamental difference in production rate is the primary driver of the higher circulating levels of testosterone in males and, consequently, the greater substrate availability for glucuronidation.

1.2. The Role of UDP-Glucuronosyltransferase (UGT) Enzymes

Glucuronidation is a major pathway for the metabolism and subsequent excretion of testosterone. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Specifically, UGT2B17 is the primary enzyme responsible for the glucuronidation of testosterone.

Studies have demonstrated a significant sex difference in the expression and activity of UGT2B17. Adult males exhibit approximately 2.6-fold higher hepatic protein expression of UGT2B17 compared to females (1.75 ± 0.20 vs. 0.65 ± 0.18 pmol/mg protein, respectively).[1] This heightened enzymatic capacity in males contributes to a more efficient conversion of testosterone to this compound, further amplifying the difference in urinary excretion levels.

Quantitative Analysis of this compound Levels

The urinary excretion of testosterone and its metabolites is markedly different between males and females. The following tables summarize quantitative data from studies measuring urinary testosterone and this compound levels.

| Table 1: Urinary Total Testosterone (Conjugated and Non-Conjugated) Excretion | |

| Sex | Excretion Range (nmol/day) |

| Male | 177.9 - 865.3 |

| Female | 34.5 - 308.8 |

| Data from Al-Dujaili et al. (2005). This study highlights a 3-6 fold higher excretion of total testosterone in males compared to females.[2] |

| Table 2: Age-Specific Urinary Testosterone Excretion (2.5th - 97.5th Percentiles) | ||

| Age (years) | Male (µg/24 hours) | Female (Not Reported in this format) |

| 20 | 13.1 - 177 | |

| 30 | 16.6 - 204 | |

| 40 | 14.3 - 187 | |

| 50 | 10.1 - 152 | |

| 60 | 7.2 - 126 | |

| 70 | 5.3 - 105 | |

| 80 | 4.0 - 90.1 | |

| Data from Ackermann et al. (2021), representing testosterone levels after hydrolysis of conjugates. These values serve as a close proxy for this compound excretion. |

Signaling and Metabolic Pathways

To fully appreciate the context of this compound levels, it is essential to understand the upstream signaling pathways governing testosterone production and the subsequent metabolic cascade.

Experimental Protocols for this compound Measurement

The quantification of this compound in urine is primarily achieved through two methodologies: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method based on the principle of competitive binding.

4.1.1. Principle

This assay is a competitive immunoassay. A known amount of this compound conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) competes with the this compound present in the sample for binding to a limited number of specific antibody-coated wells. The amount of enzyme-conjugated this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. The addition of a substrate results in a colorimetric reaction, the intensity of which is measured spectrophotometrically.

4.1.2. Detailed Methodology (based on a commercial kit)

-

Reagent Preparation:

-

Prepare a wash buffer by diluting a concentrated stock solution with deionized water.

-

Reconstitute lyophilized standards and controls with the provided assay buffer to create a standard curve. A typical standard curve may range from 0 pg/mL to 3000 pg/mL.

-

Prepare the enzyme conjugate solution by diluting the concentrated stock with assay buffer.

-

-

Sample Preparation:

-

Urine samples should be centrifuged to remove any particulate matter.

-

Due to the high concentration of this compound in urine, samples typically require dilution (e.g., 1:20 or greater) with the assay buffer.

-

-

Assay Procedure:

-

Pipette 25 µL of each standard, control, and diluted sample into the appropriate wells of the antibody-coated microplate.

-

Add 200 µL of the prepared enzyme conjugate to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

Wash the plate three times with the wash buffer to remove any unbound components.

-

Add 200 µL of the substrate solution to each well.

-

Incubate the plate for 15 minutes at room temperature, allowing for color development.

-

Stop the reaction by adding 100 µL of a stop solution to each well.

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

-

Multiply the result by the dilution factor to obtain the final concentration in the original urine sample.

-

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method for the quantification of this compound.

4.2.1. Principle

This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. Urine samples are first processed to remove interfering substances. The extract is then injected into the LC system, where this compound is separated from other urinary components. The eluent from the LC column is then introduced into the mass spectrometer, where this compound is ionized, and specific parent-daughter ion transitions are monitored for quantification.

4.2.2. Detailed Methodology

-

Sample Preparation:

-

To 200 µL of urine, add an internal standard (e.g., a stable isotope-labeled this compound) to correct for analytical variability.

-

Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. Condition an SPE cartridge with methanol (B129727) and water. Load the urine sample, wash with a weak organic solvent to remove interferences, and elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution is employed using two solvents, typically water with a small amount of formic acid (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol with formic acid (Solvent B).

-

Gradient Program: A typical gradient might start with a high percentage of Solvent A, which is gradually decreased as the percentage of Solvent B is increased over the course of the run to elute the analytes.

-

Flow Rate: A flow rate of around 0.4 mL/min is common.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the this compound molecule.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. This highly selective detection method minimizes interference from other compounds in the matrix.

-

-

Data Analysis:

-

The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

-

Experimental and Diagnostic Workflow

The assessment of androgen status, for which this compound is a key metabolite, follows a structured workflow in both research and clinical settings.

Conclusion

The difference in this compound levels between males and females is a well-established physiological phenomenon rooted in the fundamental disparities in androgen production and metabolism. Males exhibit significantly higher urinary concentrations of this metabolite, a direct reflection of greater testosterone synthesis and elevated UGT2B17 enzyme activity. Accurate quantification of this compound, through either ELISA or LC-MS/MS, is essential for a variety of research and clinical applications. The methodologies and data presented in this guide provide a comprehensive resource for professionals working in fields where the assessment of androgen status is critical. A thorough understanding of these sex-based differences is paramount for the accurate interpretation of data and for advancing our knowledge of androgen-related physiology and pathology.

References

- 1. Normalized this compound as a potential urinary biomarker for highly variable UGT2B17 in children 7 to 18 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a simple and direct ELISA method for the determination of conjugated (glucuronide) and non-conjugated testosterone excretion in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Factors Influencing Endogenous Testosterone Glucuronide Concentration: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endogenous testosterone (B1683101) glucuronide is the primary urinary metabolite of testosterone, and its concentration is a critical biomarker in various fields, including clinical endocrinology, sports anti-doping, and pharmacology. The enzymatic conjugation of testosterone with glucuronic acid, a process known as glucuronidation, is primarily catalyzed by the UDP-glucuronosyltransferase 2B17 (UGT2B17) enzyme. The concentration of testosterone glucuronide is subject to significant inter-individual variability due to a confluence of genetic, physiological, and environmental factors. This technical guide provides a comprehensive overview of the core factors influencing endogenous this compound levels, detailed experimental protocols for its analysis, and visualizations of key biological pathways.

Core Factors Influencing this compound Concentration

The circulating and excreted levels of this compound are determined by the rate of its formation from testosterone, a process influenced by several key factors.

Genetic Factors: The Pivotal Role of UGT2B17 Polymorphism

The most significant genetic determinant of this compound concentration is a common deletion polymorphism in the UGT2B17 gene.[1] This polymorphism results in three genotypes: insertion/insertion (ins/ins), insertion/deletion (ins/del), and deletion/deletion (del/del). Individuals with the del/del genotype have markedly reduced or undetectable levels of UGT2B17 enzyme activity, leading to substantially lower urinary excretion of this compound.[1] Men with one or two copies of the UGT2B17 gene excrete significantly more this compound in their urine than those who are homozygous for the deletion.[1]

Physiological Factors

The expression and activity of UGT2B17, and consequently the concentration of this compound, exhibit significant age-related changes. UGT2B17 expression is minimal in prepubertal children and increases substantially during puberty, particularly in males.[2] This developmental trajectory correlates with a rise in urinary this compound levels with age.[3][4] In adult men, testosterone levels generally peak in early adulthood and then gradually decline with age.[5] This age-related decline in testosterone production can also contribute to lower levels of its glucuronidated metabolite.

The secretion of testosterone follows a circadian rhythm, with peak levels typically observed in the morning.[6] This diurnal variation influences the production of this compound, leading to fluctuations in its urinary excretion throughout the day. Studies have shown that the urinary excretion of androgen metabolites, including this compound, exhibits a significant circadian rhythm, with maximal excretion occurring around the early afternoon.[7]

External and Environmental Factors

Dietary components can modulate the activity of UGT enzymes and thereby affect testosterone glucuronidation. A meta-analysis of intervention studies has shown that low-fat diets are associated with a significant decrease in urinary testosterone levels, which are primarily composed of this compound.[8][9] Conversely, a shift from a high-fat to a low-fat, high-fiber diet has been shown to decrease both serum and urinary androgens.[3][10] Specific dietary compounds have also been shown to inhibit UGT2B17 activity in vitro. For instance, flavonoids found in red wine and catechins in green tea have demonstrated inhibitory effects on testosterone glucuronidation.[11][12]

Certain pharmaceutical compounds can interact with and inhibit the activity of UGT enzymes, leading to altered this compound concentrations. Non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac (B195802) and ibuprofen (B1674241) have been shown to inhibit testosterone glucuronidation in vitro, with diclofenac acting as a competitive inhibitor of UGT2B17.[11]

Quantitative Data Summary

The following tables summarize the quantitative effects of various factors on testosterone and this compound concentrations.

Table 1: Effect of UGT2B17 Genotype on Urinary this compound Excretion

| UGT2B17 Genotype | Relative this compound Excretion | Reference |

| ins/ins | High | [1] |

| ins/del | Intermediate | [1] |

| del/del | Low to Undetectable | [1] |

Table 2: Effect of Dietary Fat Intake on Testosterone Levels

| Dietary Intervention | Effect on Total Testosterone | Effect on Urinary Testosterone | Reference |

| Low-Fat vs. High-Fat Diet | Significant Decrease (SMD: -0.38) | Significant Decrease (SMD: -0.38) | [8][9] |

| High-Fat to Low-Fat/High-Fiber | 12% Decrease in Circulating Androgens | Parallel Decrease in Urinary Androgens | [3][10] |

Table 3: In Vitro Inhibition of UGT2B17 by Drugs and Dietary Compounds

| Compound | IC50 (µM) | Inhibition Mechanism | Reference |

| Diclofenac | 65 | Competitive | [11] |

| Ibuprofen | 1340 | - | [11] |

| Quercetin (from red wine) | - | 72% inhibition at 100 µM | [11] |

| Epigallocatechin gallate (from green tea) | - | ~78% inhibition | [11] |

Table 4: Circadian Variation in Urinary this compound Excretion

| Time Period | Relative Excretion in Type A Personality Men | Reference |

| 9 AM - 6 PM | Significantly higher (Geometric mean: 24 µg) | [6] |

| 6 PM - Bedtime | No significant difference | [6] |

| Bedtime - 9 AM | No significant difference | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound and its influencing factors.

Quantification of Urinary this compound by LC-MS/MS

This protocol outlines a method for the direct quantification of this compound in human urine.

3.1.1. Sample Preparation [13][14]

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 2000 x g for 10 minutes to pellet any precipitate.

-

To 150 µL of the urine supernatant, add an internal standard solution (e.g., deuterated this compound).

-

For deconjugation (to measure total testosterone), incubate the sample with β-glucuronidase/arylsulfatase at 55°C for 3 hours.[14] For direct measurement of the glucuronide, this step is omitted.

-

Perform solid-phase extraction (SPE) using a suitable C18 cartridge to clean up the sample.

-

Wash the cartridge with a series of aqueous solutions to remove interferences.

-

Elute the analyte with an organic solvent such as methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solution.

3.1.2. LC-MS/MS Conditions [14]

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A suitable gradient program to separate this compound from other urinary components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.

-

UGT2B17 Genotyping by Real-Time PCR (qPCR)

This protocol describes a method for determining the UGT2B17 gene deletion polymorphism.[4][15][16][17]

3.2.1. DNA Extraction

-

Extract genomic DNA from whole blood or buccal cells using a commercially available DNA extraction kit.

-

Quantify the DNA concentration and assess its purity using a spectrophotometer.

3.2.2. Real-Time PCR Assay

-

Use a TaqMan-based copy number variation assay specific for the UGT2B17 gene.

-

The assay should include a probe for UGT2B17 (e.g., targeting exon 1) and a reference gene (e.g., RNase P) for normalization.

-

Prepare a reaction mixture containing TaqMan Genotyping Master Mix, the specific UGT2B17 and reference gene assays, and the genomic DNA sample.

-

Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

-

Analyze the data using copy number analysis software to determine the number of UGT2B17 gene copies (0, 1, or 2) in each sample.

In Vitro UGT Enzyme Activity Assay

This protocol outlines a method to assess the rate of testosterone glucuronidation by human liver microsomes.[18][19]

3.3.1. Incubation

-

Prepare an incubation mixture in a microcentrifuge tube containing:

-

Human liver microsomes (e.g., 0.1-0.5 mg/mL protein).

-

Tris-HCl buffer (e.g., 100 mM, pH 7.4).

-

Magnesium chloride (MgCl2; e.g., 10 mM).

-

Alamethicin (B1591596) (a pore-forming agent to activate UGTs, e.g., 50 µg/mg protein).

-

Testosterone (substrate, at a concentration around its Km).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA; e.g., 5 mM).

-

Incubate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stopping solution, such as ice-cold acetonitrile.

3.3.2. Analysis

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Analyze the supernatant for the formation of this compound using LC-MS/MS as described in section 3.1.

-

Calculate the rate of this compound formation (e.g., in pmol/min/mg of microsomal protein).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Testosterone Glucuronidation Pathway.

Caption: LC-MS/MS Experimental Workflow.

Caption: Transcriptional Regulation of UGT2B17.

Conclusion

The concentration of endogenous this compound is a complex trait influenced by a variety of intrinsic and extrinsic factors. Genetic polymorphisms in the UGT2B17 gene are the most powerful determinants, causing profound inter-individual differences in testosterone glucuronidation capacity. Physiological factors such as age and the body's natural circadian rhythms also play a significant role. Furthermore, external factors including diet and the use of certain medications can modulate UGT enzyme activity and consequently alter this compound levels. A thorough understanding of these influencing factors is paramount for the accurate interpretation of this compound measurements in clinical and research settings. The standardized experimental protocols provided herein offer a robust framework for the reliable quantification of this important biomarker.

References

- 1. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-canonical transcriptional regulation of the poor prognostic factor UGT2B17 in chronic lymphocytic leukemic and normal B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Genetic and phenotypic variation in UGT2B17, a testosterone-metabolizing enzyme, is associated with body mass index in males - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medium.com [medium.com]

- 6. Elevated daytime urinary excretion of this compound in men with the type A behavior pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. arxiv.org [arxiv.org]

- 9. Low-fat diets and testosterone in men: Systematic review and meta-analysis of intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Dietary Components on Testosterone Metabolism via UDP-Glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The UGT2B17 gene deletion polymorphism and risk of prostate cancer. A case-control study in Caucasians - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UGT2B17 Genotype and the Pharmacokinetic Serum Profile of Testosterone during Substitution Therapy with Testosterone Undecanoate. A Retrospective Experience from 207 Men with Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Homozygous deletion of the UGT2B17 gene is not associated with osteoporosis risk in elderly Caucasian women - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Testosterone Glucuronide in Endocrine Feedback Loops: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of testosterone (B1683101) glucuronide within the intricate network of endocrine feedback loops. While testosterone and its active metabolites are well-established as primary regulators of the hypothalamic-pituitary-gonadal (HPG) axis, the precise function of testosterone glucuronide remains a subject of ongoing investigation. This document will detail the metabolic pathways of testosterone, with a focus on glucuronidation, and analyze its implications for endocrine signaling and feedback mechanisms. Furthermore, we will present detailed experimental protocols for the quantification of testosterone and its metabolites, alongside a comprehensive summary of relevant quantitative data.

Introduction to the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The hypothalamic-pituitary-gonadal (HPG) axis is a cornerstone of reproductive endocrinology, orchestrating the production and regulation of sex hormones. This complex system operates through a series of feedback loops, ensuring hormonal homeostasis. The process begins in the hypothalamus, which releases gonadotropin-releasing hormone (GnRH) in a pulsatile manner.[1][2][3] GnRH then stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4][5] In males, LH acts on the Leydig cells of the testes to stimulate the production of testosterone, while FSH is crucial for spermatogenesis.[5][6]

Testosterone, the principal male androgen, along with its potent metabolite dihydrotestosterone (B1667394) (DHT), exerts negative feedback on both the hypothalamus and the pituitary gland.[5][7][8] Elevated levels of these androgens inhibit the release of GnRH, LH, and FSH, thereby downregulating testosterone production.[1][6][7] This negative feedback loop is essential for maintaining physiological testosterone concentrations.

Testosterone Metabolism: The Glucuronidation Pathway

For testosterone to be efficiently excreted from the body, it must be metabolized into a more water-soluble form.[9] This is primarily achieved through conjugation with glucuronic acid in the liver, a process known as glucuronidation.[10]

The key enzymes responsible for the glucuronidation of testosterone are members of the UDP-glucuronosyltransferase (UGT) superfamily, specifically UGT2B17 and UGT2B7.[11][12] UGT2B17 is recognized as the most active enzyme in testosterone glucuronidation.[11] The resulting metabolite, testosterone-17β-glucuronide (this compound), is biologically inactive and readily excreted in the urine.[9][11] The urinary concentration of this compound is a critical parameter in anti-doping tests, as it reflects the body's testosterone turnover.[11]

The Role of this compound in Endocrine Feedback

Current scientific evidence strongly indicates that the negative feedback loop of the HPG axis is mediated by biologically active androgens, namely testosterone and DHT, which bind to androgen receptors in the hypothalamus and pituitary.[1][8] There is currently no direct evidence to suggest that this compound itself plays an active signaling role in this feedback mechanism. Its primary function appears to be that of a detoxification and elimination product.

However, the efficiency of the glucuronidation pathway can indirectly influence the endocrine feedback loop. Variations in the activity of UGT enzymes, due to genetic polymorphisms or the presence of inhibiting substances, can alter the rate of testosterone clearance.[12][13] Reduced glucuronidation could lead to a longer half-life of circulating testosterone, potentially enhancing its feedback effects. Conversely, increased UGT activity could accelerate testosterone elimination, possibly leading to a compensatory increase in LH secretion to maintain testosterone levels.

Quantitative Data on Testosterone and its Metabolites

The accurate measurement of testosterone and its metabolites is crucial for both clinical diagnostics and research. The following tables summarize key quantitative data related to testosterone levels and the performance of various analytical methods.

Table 1: Representative Total Testosterone Levels in Human Serum

| Population | Method | Mean Concentration (ng/dL) | Range (ng/dL) | Reference |

| Adult Males | ID/GC-MS | 450 | 270 - 1070 | [14] |